molecular formula C8H3ClF4N2 B13432170 2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole

2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole

Katalognummer: B13432170
Molekulargewicht: 238.57 g/mol
InChI-Schlüssel: IONQRSZIWFWFDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with chloro, fluoro, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chloro, fluoro, and trifluoromethyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved are the subject of ongoing research and may vary depending on the specific context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-fluoro-6-methylaniline
  • 2-Chloro-4-fluoro-6-(trifluoromethyl)phenol
  • 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-Chloro-4-fluoro-6-(trifluoromethyl)-1H-1,3-benzimidazole stands out due to its unique combination of substituents and the presence of the benzimidazole core

Eigenschaften

Molekularformel

C8H3ClF4N2

Molekulargewicht

238.57 g/mol

IUPAC-Name

2-chloro-4-fluoro-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2/c9-7-14-5-2-3(8(11,12)13)1-4(10)6(5)15-7/h1-2H,(H,14,15)

InChI-Schlüssel

IONQRSZIWFWFDM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.